|
REACTION_CXSMILES
|
CCN=C=NCCCN(C)C.C1C=CC2N(O)N=NC=2C=1.CCN(C(C)C)C(C)C.[CH:31]1([C:34]([NH:36][C:37]2[N:54]=[C:40]3[CH:41]=[CH:42][CH:43]=[C:44]([C:45]4[CH:53]=[CH:52][C:48]([C:49](O)=[O:50])=[CH:47][CH:46]=4)[N:39]3[N:38]=2)=[O:35])[CH2:33][CH2:32]1.Cl.[CH3:56][C:57]1([CH3:61])[CH2:60][NH:59][CH2:58]1>C(Cl)Cl.O>[CH3:56][C:57]1([CH3:61])[CH2:60][N:59]([C:49]([C:48]2[CH:47]=[CH:46][C:45]([C:44]3[N:39]4[N:38]=[C:37]([NH:36][C:34]([CH:31]5[CH2:33][CH2:32]5)=[O:35])[N:54]=[C:40]4[CH:41]=[CH:42][CH:43]=3)=[CH:53][CH:52]=2)=[O:50])[CH2:58]1 |f:4.5|
|
|
Name
|
|
|
Quantity
|
3.59 g
|
|
Type
|
reactant
|
|
Smiles
|
CCN=C=NCCCN(C)C
|
|
Name
|
|
|
Quantity
|
2.53 g
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
|
Name
|
|
|
Quantity
|
4.48 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(C(C)C)C(C)C
|
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)C(=O)NC1=NN2C(C=CC=C2C2=CC=C(C(=O)O)C=C2)=N1
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
1.64 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CC1(CNC1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred for 10 min at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
STIRRING
|
|
Details
|
the reaction is stirred for 16 hrs
|
|
Duration
|
16 h
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
|
Type
|
WASH
|
|
Details
|
washed with 2 N NaOH solution, 2N HCl solution and water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
Purification by flash chromatography (eluant: 1:1 petrol/EtOAc to neat EtOAc)
|
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(CN(C1)C(=O)C1=CC=C(C=C1)C1=CC=CC=2N1N=C(N2)NC(=O)C2CC2)C
|
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |